Pyrrolo[3,4-c]pyrazole, 5-(6-chloro-5-Methyl-4-pyriMidinyl)-1,4,5,6-tetrahydro-1-Methyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-c]pyrazole derivatives typically involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines, leading to the formation of key intermediates. These intermediates undergo annellation to generate the maleimide moiety of the bicyclic structure . Additionally, palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions at the C-6 position has been explored to access various 1,6 di-substituted derivatives .
Industrial Production Methods
Industrial production methods for Pyrrolo[3,4-c]pyrazole derivatives often involve scalable synthetic routes that ensure high yields and purity. The use of palladium-catalyzed coupling reactions is particularly advantageous due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[3,4-c]pyrazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly at the C-6 position, are common and can be facilitated by palladium-catalyzed coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are frequently employed in Suzuki–Miyaura and Buchwald–Hartwig coupling reactions.
Major Products
The major products formed from these reactions include various substituted Pyrrolo[3,4-c]pyrazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-c]pyrazole derivatives involves their interaction with specific molecular targets and pathways. For instance, as phosphatase inhibitors, these compounds can modulate the activity of enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Pyrrolo[3,4-c]pyrazole derivatives can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: These compounds also feature a fused bicyclic system and exhibit similar biological activities, including CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their cytotoxic activities against various cancer cell lines.
1H-Pyrazolo[3,4-b]pyridines: These compounds are structurally similar and have been studied for their biomedical applications.
The uniqueness of Pyrrolo[3,4-c]pyrazole derivatives lies in their specific substitution patterns and the resulting biological activities, which can be fine-tuned for targeted applications .
Properties
Molecular Formula |
C11H12ClN5 |
---|---|
Molecular Weight |
249.70 g/mol |
IUPAC Name |
5-(6-chloro-5-methylpyrimidin-4-yl)-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C11H12ClN5/c1-7-10(12)13-6-14-11(7)17-4-8-3-15-16(2)9(8)5-17/h3,6H,4-5H2,1-2H3 |
InChI Key |
INMUVIIDFPSEHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1Cl)N2CC3=C(C2)N(N=C3)C |
Origin of Product |
United States |
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